molecular formula C23H16N4O3 B5448778 (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5448778
M. Wt: 396.4 g/mol
InChI Key: IANFGIQBIXIETQ-LDADJPATSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: is a complex organic compound featuring a benzimidazole moiety, a nitrobenzyl ether group, and a phenylprop-2-enenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine and formic acid, the benzimidazole core is synthesized through a cyclization reaction.

    Introduction of Nitrobenzyl Ether Group: The nitrobenzyl ether group is introduced via a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable base.

    Formation of Phenylprop-2-enenitrile: The final step involves the Knoevenagel condensation of the benzimidazole derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine, followed by dehydration to form the prop-2-enenitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenylprop-2-enenitrile moieties.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups onto the benzimidazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to interact with bacterial DNA.

    Cancer Research: The compound’s ability to inhibit certain enzymes makes it a candidate for anticancer drug development.

Industry

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound intercalates into bacterial DNA, disrupting replication and transcription processes. In cancer research, it may inhibit enzymes such as topoisomerases, preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitrobenzyl ether group, resulting in different chemical properties and biological activities.

    (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-methoxybenzyl)oxy]phenyl}prop-2-enenitrile:

Uniqueness

The presence of the nitrobenzyl ether group in (2E)-2-(1H-benzimidazol-2-yl)-3-{3-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with biological targets or catalytic sites.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c24-14-18(23-25-21-6-1-2-7-22(21)26-23)12-17-4-3-5-20(13-17)30-15-16-8-10-19(11-9-16)27(28)29/h1-13H,15H2,(H,25,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANFGIQBIXIETQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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